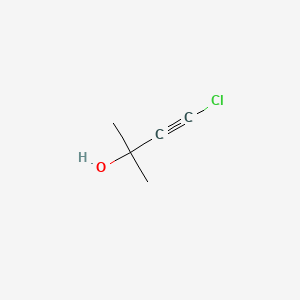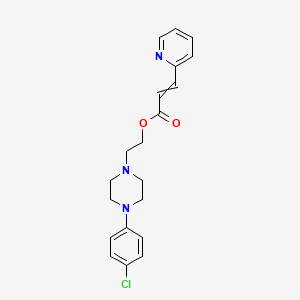
2-Pyridineacrylic acid, 2-(4-(p-chlorophenyl)-1-piperazinyl) ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridineacrylic acid, 2-(4-(p-chlorophenyl)-1-piperazinyl) ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring, a piperazine ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineacrylic acid, 2-(4-(p-chlorophenyl)-1-piperazinyl) ethyl ester typically involves multiple steps, starting with the preparation of the pyridineacrylic acid derivative. This can be achieved through the reaction of pyridine with acrylic acid under specific conditions. The next step involves the introduction of the piperazine ring, which can be done through a nucleophilic substitution reaction using p-chlorophenylpiperazine. The final step is the esterification of the carboxylic acid group with an appropriate alcohol, such as ethanol, under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Pyridineacrylic acid, 2-(4-(p-chlorophenyl)-1-piperazinyl) ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-Pyridineacrylic acid, 2-(4-(p-chlorophenyl)-1-piperazinyl) ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Pyridineacrylic acid, 2-(4-(p-chlorophenyl)-1-piperazinyl) ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Pyridineacrylic acid, 2-(4-(p-methylphenyl)-1-piperazinyl) ethyl ester
- 2-Pyridineacrylic acid, 2-(4-(p-fluorophenyl)-1-piperazinyl) ethyl ester
- 2-Pyridineacrylic acid, 2-(4-(p-bromophenyl)-1-piperazinyl) ethyl ester
Uniqueness
2-Pyridineacrylic acid, 2-(4-(p-chlorophenyl)-1-piperazinyl) ethyl ester is unique due to the presence of the p-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
CAS番号 |
4415-51-4 |
|---|---|
分子式 |
C20H22ClN3O2 |
分子量 |
371.9 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl 3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C20H22ClN3O2/c21-17-4-7-19(8-5-17)24-13-11-23(12-14-24)15-16-26-20(25)9-6-18-3-1-2-10-22-18/h1-10H,11-16H2 |
InChIキー |
BBSJPRAFZYZZGW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC(=O)C=CC2=CC=CC=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


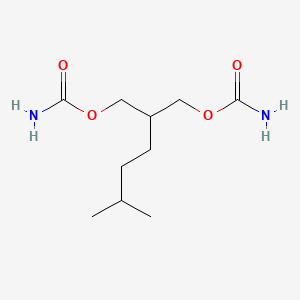
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B14157670.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)

![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
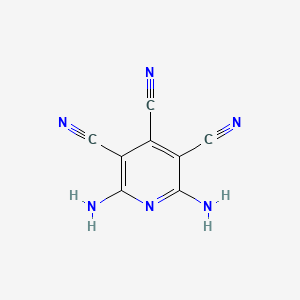
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)
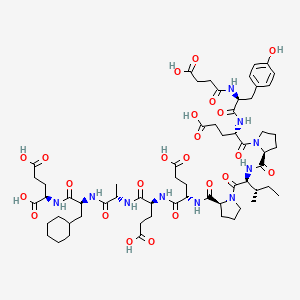
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
